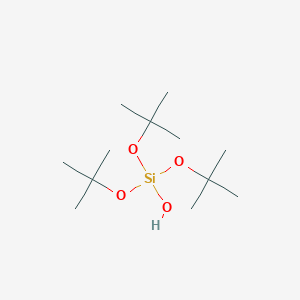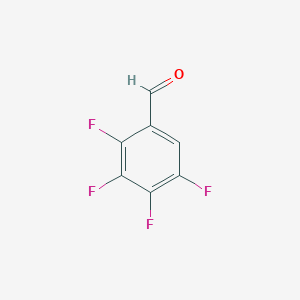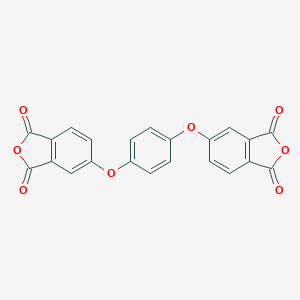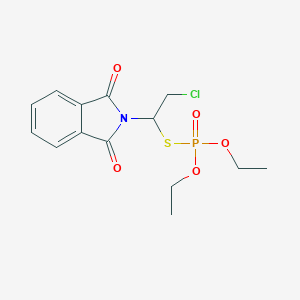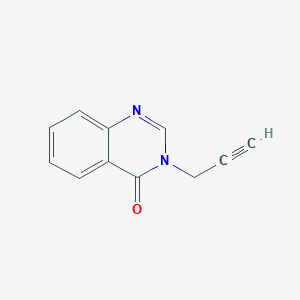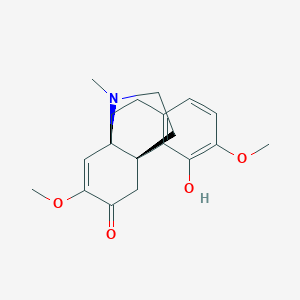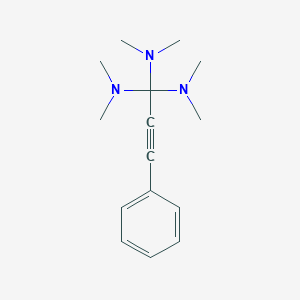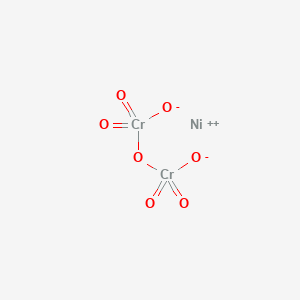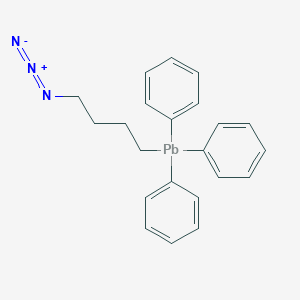
Plumbane, (4-azidobutyl)triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbane, (4-azidobutyl)triphenyl-, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of plumbane, which is a compound of lead and hydrogen. Plumbane, (4-azidobutyl)triphenyl-, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
作用機序
The mechanism of action of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is not fully understood. However, it has been reported to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This behavior is believed to be due to the azide group, which undergoes a photochemical reaction upon exposure to light.
生化学的および生理学的効果
The biochemical and physiological effects of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential material for biomedical applications.
実験室実験の利点と制限
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations is its high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-. One direction is the study of its potential applications in OLEDs, photovoltaic devices, and OFETs. Another direction is the study of its potential applications in biomedical devices, such as biosensors and drug delivery systems. In addition, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Its potential applications in OLEDs, photovoltaic devices, OFETs, and biomedical devices make it a promising material for future research. Further studies are needed to fully understand its properties and potential applications.
合成法
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, can be synthesized using various methods. One of the most commonly used methods is the reaction of triphenylplumbane with Plumbane, (4-azidobutyl)triphenyl- lithium. The reaction takes place in an inert atmosphere, and the product is purified using column chromatography. Another method involves the reaction of triphenylplumbane with 4-bromo-1-butanol and sodium azide. The product is then purified using recrystallization. Both methods have been reported to yield high purity of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-.
科学的研究の応用
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has potential applications in various fields of scientific research. It has been studied as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties. It has also been studied as a potential material for photovoltaic devices due to its high electron affinity and low bandgap. In addition, it has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility.
特性
CAS番号 |
16035-39-5 |
|---|---|
製品名 |
Plumbane, (4-azidobutyl)triphenyl- |
分子式 |
C22H23N3Pb |
分子量 |
537 g/mol |
IUPAC名 |
4-azidobutyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2; |
InChIキー |
HGTUYERPXVWNDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
16035-39-5 |
同義語 |
(4-Azidobutyl)triphenylplumbane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



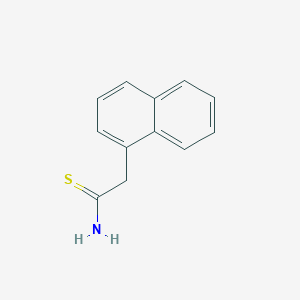
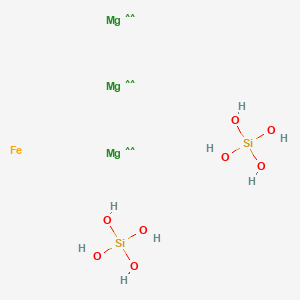
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
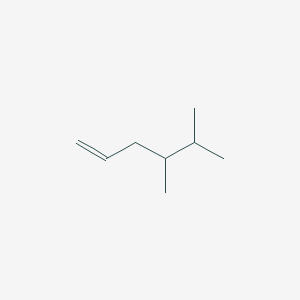
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
